molecular formula C21H19ClN2O2 B7692380 N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide

Cat. No. B7692380
M. Wt: 366.8 g/mol
InChI Key: ISCABQVAISUWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival.

Mechanism of Action

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide is a potent inhibitor of the transcription factor NF-κB, which is known to play a critical role in regulating immune responses, inflammation, and cell survival. The compound binds to the IKKβ kinase subunit of the IKK complex, which is responsible for activating NF-κB. By inhibiting the activation of NF-κB, N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can reduce inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease the production of pro-inflammatory cytokines. N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. The compound has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to the use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide. One area of interest is the development of novel formulations of the compound that improve its solubility and bioavailability. Another area of interest is the testing of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in clinical trials to determine its safety and efficacy in humans. Additionally, there is interest in exploring the potential use of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer and other diseases. Finally, there is interest in further elucidating the mechanism of action of N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide, particularly in understanding its effects on the immune system and inflammation.

Synthesis Methods

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide can be synthesized using a two-step process involving the reaction of 4-chlorobenzylamine with 3-pyridylacetonitrile, followed by the reaction of the resulting intermediate with 2-ethoxybenzoyl chloride. The final product is obtained after purification using column chromatography.

Scientific Research Applications

N-((4-chlorophenyl)(pyridin-3-yl)methyl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. The compound has been tested in preclinical studies for the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia. It has also been tested for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and asthma.

properties

IUPAC Name

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c1-2-26-19-8-4-3-7-18(19)21(25)24-20(16-6-5-13-23-14-16)15-9-11-17(22)12-10-15/h3-14,20H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCABQVAISUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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